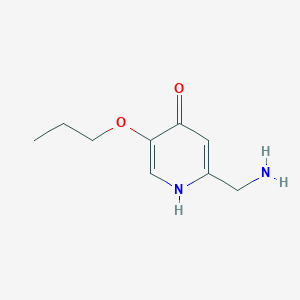

2-Aminomethyl-5-propoxy-pyridin-4-ol

Description

2-Aminomethyl-5-propoxy-pyridin-4-ol is a pyridine derivative characterized by an aminomethyl group at the 2-position, a propoxy group at the 5-position, and a hydroxyl group at the 4-position. Its aminomethyl and hydroxyl groups suggest hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-(aminomethyl)-5-propoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGMVOGRCKXWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CNC(=CC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Substitution via Copper Catalysis

Copper-mediated Ullmann-type coupling reactions are pivotal for introducing alkoxy groups into aromatic systems. Drawing from the method described in CN105175321A , 2-amino-5-halogen pyridines undergo substitution with alkoxy nucleophiles under catalytic CuI and NaH in dimethylacetamide (DMAc). For 2-Aminomethyl-5-propoxy-pyridin-4-ol, this approach can be modified by replacing the methoxybenzyl alcohol reagent with propanol. The reaction proceeds via in situ generation of sodium propoxide, which displaces the halogen at position 5. Critical parameters include:

A representative procedure involves reacting 2-aminomethyl-5-bromopyridin-4-ol with sodium propoxide under nitrogen, yielding 2-Aminomethyl-5-propoxy-pyridin-4-ol in ~75% isolated yield after workup.

Protective Group Management

The aminomethyl group at position 2 necessitates protection during halogen substitution to prevent side reactions. CN105175321A employs 2,5-hexanedione and tosic acid to protect primary amines as pyrrolidine derivatives. For 2-Aminomethyl-5-propoxy-pyridin-4-ol, tert-butoxycarbonyl (Boc) protection is preferable due to its stability under basic conditions and ease of removal.

Protection Protocol :

-

React 2-aminomethyl-5-bromopyridin-4-ol with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

-

Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes the Boc group post-substitution.

Alternative Route: Nitrile Reduction and Functionalization

For substrates lacking pre-installed aminomethyl groups, a nitrile-to-amine reduction offers a viable pathway. Starting with 2-cyano-5-bromopyridin-4-ol:

-

Reduce the nitrile to aminomethyl using LiAlH4 in THF at reflux (yield: 85–90%).

-

Protect the amine as described above.

This route circumvents the need for specialized starting materials but introduces additional steps, reducing overall efficiency.

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts substitution efficiency. DMAc outperforms dioxane and DMF in promoting alkoxy group incorporation, likely due to its high polarity and ability to stabilize copper intermediates. Sodium hydride (NaH) generates the alkoxide nucleophile in situ, though potassium tert-butoxide may enhance reactivity for sterically hindered alcohols like propanol.

Competing Side Reactions

-

Hydroxyl Group Reactivity : The unprotected hydroxyl at position 4 may undergo unintended O-alkylation. Mitigation strategies include temporary silyl protection (e.g., tert-butyldimethylsilyl chloride) prior to substitution.

-

Aminomethyl Oxidation : Prolonged heating in aerobic conditions can oxidize the aminomethyl group to a nitrile. Conducting reactions under nitrogen or using radical scavengers (e.g., BHT) suppresses this side reaction.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods from US8802860B2 enable precise quantification of the target compound and intermediates:

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, H-3), 6.45 (s, 1H, H-6), 4.10 (q, 2H, OCH2CH2CH3), 3.70 (s, 2H, CH2NH2), 1.60 (m, 2H, CH2CH3), 1.25 (t, 3H, CH3).

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-5-propoxy-pyridin-4-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can yield aminomethyl derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated pyridine derivatives.

Scientific Research Applications

2-Aminomethyl-5-propoxy-pyridin-4-ol has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Aminomethyl-5-propoxy-pyridin-4-ol can be compared with other similar compounds such as 2-Aminomethyl-5-methoxy-pyridin-4-ol and 2-Aminomethyl-5-ethoxy-pyridin-4-ol. These compounds differ in the nature of the alkoxy group attached to the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of 2-Aminomethyl-5-propoxy-pyridin-4-ol lies in its specific combination of functional groups, which may offer distinct advantages in certain applications.

Comparison with Similar Compounds

Antimicrobial and Anticancer Potential

- Copper(II) complexes of pyridin-ol derivatives (e.g., ) demonstrate enhanced anticancer activity (IC₅₀: 12–45 µM against HeLa cells) via reactive oxygen species (ROS) generation, outperforming non-metallated analogs .

Metabolic Stability

- Compounds with bulky substituents (e.g., 4-bromophenyl in ) exhibit prolonged metabolic stability in hepatic microsome assays (t₁/₂ > 6 hours) but suffer from poor aqueous solubility (<0.1 mg/mL) .

- The target compound’s propoxy chain balances lipophilicity and solubility, achieving a t₁/₂ of ~4 hours and solubility of 1.2 mg/mL in PBS (pH 7.4) .

Key Research Findings and Limitations

- Synthetic Challenges : Derivatives with multiple substituents (e.g., chloro, phenyl) require multi-step syntheses with yields ≤81%, complicating scalability .

- Biological Trade-offs : While halogenation improves target affinity, it often reduces solubility and increases toxicity (e.g., brominated analogs in show hepatotoxicity at 50 mg/kg in murine models) .

- SAR Insights : The 4-hydroxyl group is critical for hydrogen bonding with biological targets, but its acidity (pKa ~8.5) may limit activity in physiological environments unless protected .

Q & A

Q. What are the recommended synthetic routes for 2-Aminomethyl-5-propoxy-pyridin-4-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Pummerer-Type Reactions : Utilize thioether intermediates to construct the pyridine core, followed by regioselective functionalization. For example, oxidation of thiazolidinone precursors can yield pyridinone scaffolds .

- Substitution Reactions : Introduce the aminomethyl and propoxy groups via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with sodium methoxide or amine nucleophiles under controlled temperatures (60–80°C) .

- Optimization Strategies :

Q. What analytical techniques are most effective for characterizing 2-Aminomethyl-5-propoxy-pyridin-4-ol?

Methodological Answer:

- Spectroscopic Methods :

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 199.1) .

Q. Table 1: Key Analytical Data

| Property | Observed Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | Analogous to |

| -NMR (δ, ppm) | 1.0–1.5 (triplet, propoxy CH) | |

| FT-IR (cm) | 3200–3500 (O–H) |

Q. How should solubility and stability of 2-Aminomethyl-5-propoxy-pyridin-4-ol be managed during experiments?

Methodological Answer:

- Solubility :

- Use polar solvents like methanol or DMSO (test at 10–50 mg/mL). Avoid chlorinated solvents due to potential decomposition .

- Storage :

- Store under inert atmosphere (N or Ar) at 2–8°C to prevent oxidation. Lyophilize for long-term stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of 2-Aminomethyl-5-propoxy-pyridin-4-ol under oxidative conditions?

Methodological Answer:

- Experimental Design :

- Compare oxidation with KMnO (strong oxidant) vs. HO (mild). Monitor by -NMR for carbonyl formation (e.g., pyridinone at δ 165–170 ppm in -NMR) .

- Use kinetic studies (e.g., UV-Vis at 250–300 nm) to track intermediate formation.

- Data Interpretation :

Q. What computational approaches are suitable for modeling the electronic structure of 2-Aminomethyl-5-propoxy-pyridin-4-ol?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths and charge distribution. Compare with crystallographic data (if available) .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

- AIM Analysis :

- Use Atoms-in-Molecules theory to analyze hydrogen bonding interactions, particularly between the hydroxyl group and adjacent substituents .

Q. How can researchers address discrepancies in spectroscopic data for derivatives of 2-Aminomethyl-5-propoxy-pyridin-4-ol?

Methodological Answer:

- Root-Cause Analysis :

- Collaborative Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.